molecular formula C16H15BrO4 B14859816 4-[(4-Bromophenyl)methoxy]-3,5-dimethoxybenzaldehyde

4-[(4-Bromophenyl)methoxy]-3,5-dimethoxybenzaldehyde

Cat. No.: B14859816
M. Wt: 351.19 g/mol
InChI Key: YYUXWECKVPMIIL-UHFFFAOYSA-N
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Description

4-[(4-Bromophenyl)methoxy]-3,5-dimethoxybenzaldehyde is an organic compound that belongs to the class of aromatic aldehydes It is characterized by the presence of a bromophenyl group and two methoxy groups attached to a benzaldehyde core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[(4-Bromophenyl)methoxy]-3,5-dimethoxybenzaldehyde typically involves the following steps:

    Starting Materials: The synthesis begins with commercially available starting materials such as 4-bromophenol and 3,5-dimethoxybenzaldehyde.

    Etherification: The 4-bromophenol undergoes an etherification reaction with 3,5-dimethoxybenzaldehyde in the presence of a suitable base (e.g., potassium carbonate) and a solvent (e.g., dimethylformamide) to form the desired product.

    Purification: The crude product is purified using techniques such as recrystallization or column chromatography to obtain the pure compound.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized for higher yields and purity, and the process may include additional steps for purification and quality control.

Chemical Reactions Analysis

Types of Reactions

4-[(4-Bromophenyl)methoxy]-3,5-dimethoxybenzaldehyde can undergo various chemical reactions, including:

    Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid.

    Reduction: The aldehyde group can be reduced to form the corresponding alcohol.

    Substitution: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are used.

    Substitution: Nucleophiles such as amines or thiols can be used for substitution reactions.

Major Products Formed

    Oxidation: 4-[(4-Bromophenyl)methoxy]-3,5-dimethoxybenzoic acid.

    Reduction: 4-[(4-Bromophenyl)methoxy]-3,5-dimethoxybenzyl alcohol.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Chemistry

    Organic Synthesis: This compound serves as an intermediate in the synthesis of more complex molecules.

    Catalysis: It can be used as a ligand in catalytic reactions.

Biology

    Biological Probes: It can be used as a probe to study biological processes involving aldehyde groups.

Medicine

    Drug Development:

Industry

    Material Science: Used in the synthesis of materials with specific properties, such as polymers and resins.

Mechanism of Action

The mechanism of action of 4-[(4-Bromophenyl)methoxy]-3,5-dimethoxybenzaldehyde depends on its specific application. In general, the compound can interact with various molecular targets through its functional groups. For example:

    Aldehyde Group: Can form covalent bonds with nucleophiles, affecting enzyme activity or protein function.

    Bromophenyl Group: Can participate in halogen bonding or π-π interactions, influencing molecular recognition processes.

Comparison with Similar Compounds

Similar Compounds

    4-Bromo-3,5-dimethoxybenzaldehyde: Lacks the methoxy group on the benzene ring.

    4-[(4-Chlorophenyl)methoxy]-3,5-dimethoxybenzaldehyde: Contains a chlorine atom instead of a bromine atom.

    4-[(4-Methylphenyl)methoxy]-3,5-dimethoxybenzaldehyde: Contains a methyl group instead of a bromine atom.

Uniqueness

    Bromine Atom: The presence of the bromine atom in 4-[(4-Bromophenyl)methoxy]-3,5-dimethoxybenzaldehyde imparts unique reactivity and properties compared to its analogs.

    Methoxy Groups: The two methoxy groups enhance the compound’s electron-donating ability, influencing its chemical behavior and interactions.

This detailed article provides a comprehensive overview of this compound, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds

Properties

Molecular Formula

C16H15BrO4

Molecular Weight

351.19 g/mol

IUPAC Name

4-[(4-bromophenyl)methoxy]-3,5-dimethoxybenzaldehyde

InChI

InChI=1S/C16H15BrO4/c1-19-14-7-12(9-18)8-15(20-2)16(14)21-10-11-3-5-13(17)6-4-11/h3-9H,10H2,1-2H3

InChI Key

YYUXWECKVPMIIL-UHFFFAOYSA-N

Canonical SMILES

COC1=CC(=CC(=C1OCC2=CC=C(C=C2)Br)OC)C=O

Origin of Product

United States

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